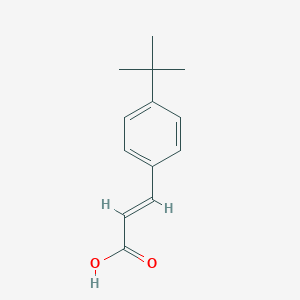

4-(Tert-butyl)cinnamic acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 4-(Tert-butyl)cinnamic acid involves the reaction of tert-butyllithium with substituted cinnamic acids at low temperatures, leading to mixtures of 1,4- and 1,3-addition products. The nature of the substituents on the cinnamic acid influences the outcome of the reaction, with electron-donating and electron-withdrawing groups favoring 1,4- and 1,3-additions, respectively (Aurell et al., 1999).

Molecular Structure Analysis

The molecular structure of derivatives of 4-(Tert-butyl)cinnamic acid has been elucidated using various spectroscopic techniques. For example, the structure of 4-tert-butyl-π-(tricarbonylchromium)benzoic acid, a related compound, has been determined through three-dimensional X-ray data, revealing a conformation that departs from perfect staggering by about seven degrees (Meurs & Koningsveld, 1974).

Chemical Reactions and Properties

The tert-butyl group in 4-(Tert-butyl)cinnamic acid activates the imines for the addition of various classes of nucleophiles and serves as a powerful chiral directing group. This activation facilitates the synthesis of a wide range of highly enantioenriched amines (Ellman et al., 2002).

Physical Properties Analysis

The physical properties of compounds related to 4-(Tert-butyl)cinnamic acid, such as their solubility and crystalline structure, have been studied extensively. For instance, the self-assembly directed by NH⋅⋅⋅O hydrogen bonding in derivatives of 4-tert-butylbenzoic acid results in layered molecular arrays with unique structural characteristics (Armstrong et al., 2002).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability of 4-(Tert-butyl)cinnamic acid derivatives, can be influenced by the tert-butyl group. For example, the reaction mechanism and regioselectivity of the addition of tert-butyllithium to cinnamic acid are subject to the electronic effects of substituents and reaction conditions (Aurell et al., 2001).

Wissenschaftliche Forschungsanwendungen

Mitochondrial Function and Cerebroprotection

4-Hydroxy-3,5-di-tertbutyl cinnamic acid has been studied for its potential to restore mitochondrial function in cases of cerebral ischemia. Research involving rabbits with experimentally induced cerebral ischemia demonstrated that the compound could reduce neurological deficits and restore mitochondrial membrane potential. Its administration was associated with increased ATP generating ability and a normalization of aerobic/anaerobic metabolism, suggesting significant cerebroprotective properties. The potential mechanism involves normalization of mitochondrial function (Pozdnyakov et al., 2022).

Antioxidant and Antiradical Activities

Several studies have focused on the antioxidant properties of 4-hydroxy-3,5-di-tert-butylcinnamic acid. Predictions based on quantum-chemical calculations indicated high antioxidant activity, which was subsequently confirmed experimentally. This compound's antioxidant properties could be leveraged in the development of new pharmaceuticals (Agadzhanyan et al., 2010).

Synthesis and Chemical Reactions

The regioselectivity of tert-butyllithium addition to cinnamic acid varies with reaction conditions and substituent electronic effects, highlighting the versatility of cinnamic acid derivatives in synthetic chemistry. This adaptability is crucial for creating compounds with tailored physical and chemical properties for various applications, from pharmaceuticals to materials science (Aurell et al., 2001).

Anticancer and Antimicrobial Potential

Cinnamic acid derivatives, including those with tert-butyl groups, have been reviewed for their anticancer potentials. Despite a rich medicinal tradition, the comprehensive biological activities of these compounds against cancer cells have only begun to be thoroughly explored in recent decades, underscoring a potential for development into anticancer agents (De et al., 2011).

Safety And Hazards

4-(Tert-butyl)cinnamic acid is classified as an irritant . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Eigenschaften

IUPAC Name |

(E)-3-(4-tert-butylphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-13(2,3)11-7-4-10(5-8-11)6-9-12(14)15/h4-9H,1-3H3,(H,14,15)/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFSPZKLJQZSLQU-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Tert-butyl)cinnamic acid | |

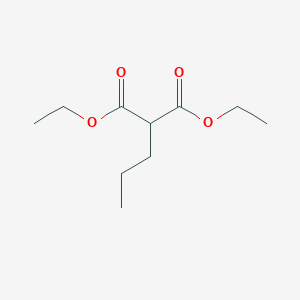

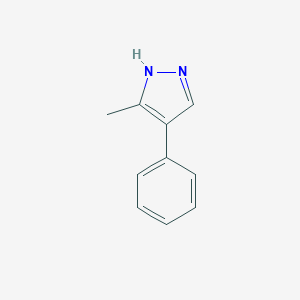

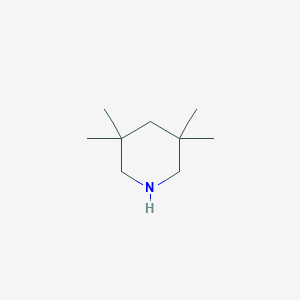

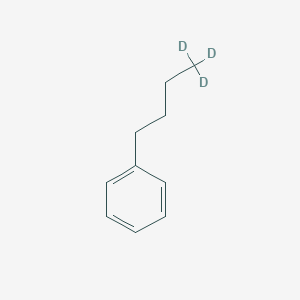

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![((3aR,4R,6R,6aR)-6-(6-amino-2-chloro-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B18028.png)

![3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B18053.png)